molecular formula C19H18N2O5 B4191953 4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4191953
M. Wt: 354.4 g/mol
InChI Key: SJVPWZTYFQKEPO-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a nitrobenzyl group, a methylphenyl group, and a pyrrolidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of the nitro group to the benzyl ring using a nitration reaction with nitric acid and sulfuric acid.

    Friedel-Crafts Alkylation: Introduction of the methyl group to the phenyl ring using methyl chloride and aluminum chloride as a catalyst.

    Formation of Pyrrolidinecarboxylate: This step involves the formation of the pyrrolidine ring and its subsequent carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 4-nitrobenzyl allyl{1-[3-methyl-3-phenyl-5-(phenylsulfonyl)hexyl]-4-piperidinyl}carbamate
  • 3-Benzyl-4-(3-methylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-13-3-2-4-17(9-13)20-11-15(10-18(20)22)19(23)26-12-14-5-7-16(8-6-14)21(24)25/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVPWZTYFQKEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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